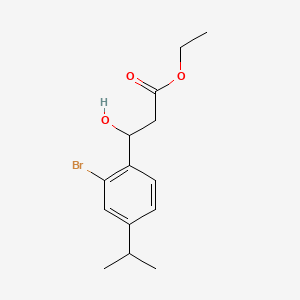
Ethyl 3-(2-bromo-4-isopropylphenyl)-3-hydroxypropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(2-bromo-4-isopropylphenyl)-3-hydroxypropanoate is an organic compound with a complex structure that includes a bromine atom, an isopropyl group, and a hydroxypropanoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-bromo-4-isopropylphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(2-bromo-4-isopropylphenyl)-3-hydroxypropanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable.
化学反应分析
Types of Reactions
Ethyl 3-(2-bromo-4-isopropylphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used in polar aprotic solvents.
Major Products
Oxidation: 3-(2-bromo-4-isopropylphenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(2-bromo-4-isopropylphenyl)-3-hydroxypropanol.
Substitution: Compounds like 3-(2-azido-4-isopropylphenyl)-3-hydroxypropanoate.
科学研究应用
Ethyl 3-(2-bromo-4-isopropylphenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which Ethyl 3-(2-bromo-4-isopropylphenyl)-3-hydroxypropanoate exerts its effects depends on its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cellular processes.
相似化合物的比较
Similar Compounds
- Ethyl 3-(2-bromo-4-methylphenyl)-3-hydroxypropanoate
- Ethyl 3-(2-bromo-4-tert-butylphenyl)-3-hydroxypropanoate
- Ethyl 3-(2-bromo-4-ethylphenyl)-3-hydroxypropanoate
Uniqueness
Ethyl 3-(2-bromo-4-isopropylphenyl)-3-hydroxypropanoate is unique due to the presence of the isopropyl group, which can influence its reactivity and interaction with biological targets. This structural feature can make it more selective in its biological activity compared to similar compounds.
属性
分子式 |
C14H19BrO3 |
|---|---|
分子量 |
315.20 g/mol |
IUPAC 名称 |
ethyl 3-(2-bromo-4-propan-2-ylphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C14H19BrO3/c1-4-18-14(17)8-13(16)11-6-5-10(9(2)3)7-12(11)15/h5-7,9,13,16H,4,8H2,1-3H3 |
InChI 键 |
ZLIBHQOUTHYPCM-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC(C1=C(C=C(C=C1)C(C)C)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


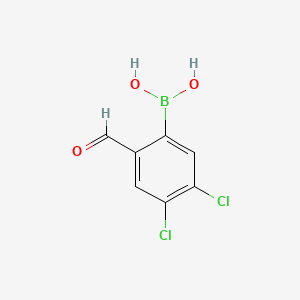
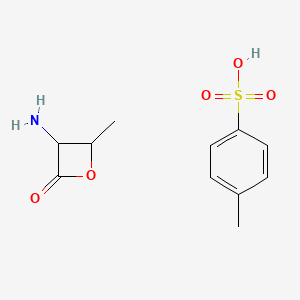
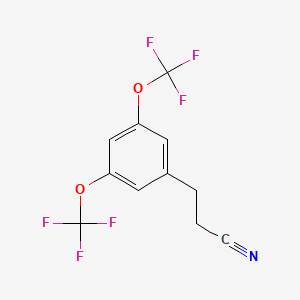
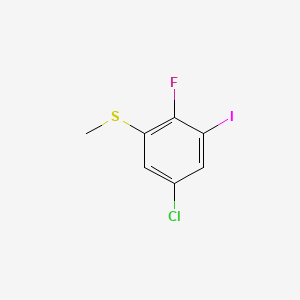
![N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14781802.png)
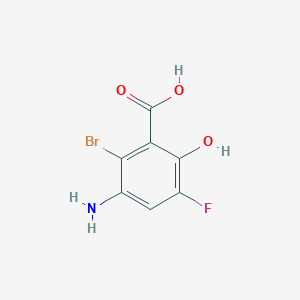
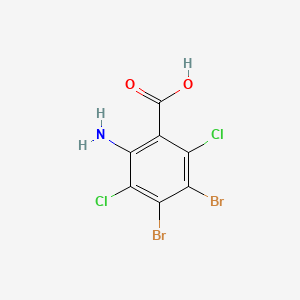



![5,7,11-Triazadispiro[2.0.4.4(3)]dodecane-6,8-dione](/img/structure/B14781840.png)
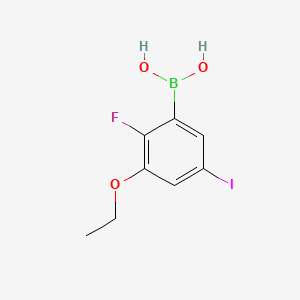
![2-methylsulfanyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide](/img/structure/B14781853.png)
![N-(3-morpholin-4-ylpropyl)-5-oxo-1,2,3,4,4a,6,6a,11,11a,11b-decahydroindeno[1,2-c]isoquinoline-9-sulfonamide](/img/structure/B14781854.png)
